1-(2-Fluorophenyl)-3-naphthalen-1-ylurea
Description
Significance of Urea (B33335) Scaffold in Chemical Biology and Drug Discovery
The urea functional group is a key building block in a multitude of biologically active compounds and approved pharmaceuticals. nih.govnih.gov Its significance stems from its unique ability to act as both a hydrogen bond donor and acceptor, allowing it to form stable and specific interactions with biological targets like proteins and enzymes. nih.govresearchgate.net This capacity for strong and directional hydrogen bonding is crucial for the recognition and binding of a ligand to its receptor, which is a fundamental principle of drug action. nih.gov
The versatility of the urea scaffold allows medicinal chemists to fine-tune the properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles. nih.govfrontiersin.org By modifying the substituents on the urea nitrogens, researchers can modulate a compound's solubility, permeability, and metabolic stability. nih.govresearchgate.net This adaptability has led to the incorporation of the urea moiety in a wide array of therapeutic agents, including anticancer, antiviral, antibacterial, and anticonvulsant drugs. nih.govchemicaljournal.in
Overview of Fluorinated Naphthalene-Containing Compounds in Research
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This strategy, known as fluorination, is widely employed in medicinal chemistry and materials science. Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing a drug's metabolic stability and bioavailability. In the context of naphthalene-containing compounds, fluorination can enhance their utility in various research areas. For instance, fluorinated naphthalene (B1677914) diimides have been investigated for their applications in organic electronics as n-type semiconductors, demonstrating the impact of fluorination on electronic properties. epa.govnih.gov
Naphthalene derivatives themselves are of significant interest due to their rigid, aromatic structure, which provides a scaffold for the spatial arrangement of functional groups. nih.gov This well-defined structure is advantageous in designing molecules that can fit into specific binding pockets of proteins. Moreover, the inherent fluorescence of some naphthalene derivatives makes them valuable as probes for studying biological systems. dntb.gov.ua The combination of a naphthalene core with fluorine atoms can therefore yield compounds with unique electronic and photophysical properties, making them attractive for a range of research applications. dntb.gov.uamdpi.com
Rationale for Research on 1-(2-Fluorophenyl)-3-naphthalen-1-ylurea
The specific structure of this compound suggests a deliberate design strategy that combines the beneficial attributes of its three key components. The central urea moiety provides a robust scaffold for establishing crucial hydrogen-bonding interactions with potential biological targets. nih.gov The presence of a naphthalene ring introduces a large, hydrophobic surface that can engage in π-stacking interactions, another important type of non-covalent interaction in biological systems. nih.gov
The incorporation of a 2-fluorophenyl group is particularly noteworthy. The fluorine atom at the ortho position can influence the conformation of the molecule by inducing a twist in the dihedral angle between the phenyl ring and the urea group. nih.gov This conformational constraint can pre-organize the molecule into a specific shape that may be more favorable for binding to a target protein, potentially enhancing its activity and selectivity. Furthermore, the fluorine atom can modulate the electronic properties of the phenyl ring and serve as a site for potential metabolic blocking.
Therefore, the rationale for researching this compound likely stems from the hypothesis that the combination of these structural features will result in a molecule with interesting biological or material properties. The compound represents a logical extension of research into urea-based scaffolds, aiming to explore the synergistic effects of combining a proven pharmacophore (urea) with functionalized aromatic systems (fluorophenyl and naphthalene) to create novel chemical entities for further investigation. While specific research data on this exact compound is not widely available in the public domain, its structure aligns with established principles of medicinal and chemical research, suggesting its potential as a candidate for screening in various biological assays or for investigation in materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-14-9-3-4-10-16(14)20-17(21)19-15-11-5-7-12-6-1-2-8-13(12)15/h1-11H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWMGXUISKRNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 Fluorophenyl 3 Naphthalen 1 Ylurea
Established Synthetic Pathways for Urea (B33335) Derivatives
The formation of the urea functional group is a cornerstone of organic synthesis, with numerous methods developed over the years. These pathways can be broadly categorized into classical and modern approaches, including one-pot and microwave-assisted techniques.
The most traditional and widely used method for synthesizing urea derivatives involves the reaction of an amine with an isocyanate. nih.govasianpubs.org This reaction is typically efficient and forms the urea bond directly. The isocyanate itself is often prepared from a primary amine using phosgene (B1210022) or a phosgene equivalent like triphosgene. asianpubs.orgnih.gov However, the high toxicity and hazardous nature of phosgene have driven the development of alternative methods. nih.govnih.gov
Another classical approach involves the reaction of an amine with sodium or potassium cyanate (B1221674) in an aqueous solution, often in the presence of an acid. sci-hub.se This method is simple but can require prolonged reaction times, sometimes lasting from 6 to 24 hours at elevated temperatures. sci-hub.se
Carbamate intermediates also feature in classical syntheses. An amine can be reacted with a chloroformate derivative to form a carbamate, which is then subsequently reacted with another amine to yield the final urea product. organic-chemistry.org
To improve efficiency and reduce the need to isolate hazardous intermediates like isocyanates, several one-pot synthesis strategies have been developed. These methods generate the isocyanate in situ, which then reacts immediately with an amine present in the reaction mixture.
One such practical approach allows for the transformation of Boc-protected amines into unsymmetrical ureas. nih.gov This is achieved by using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate the isocyanate intermediate, which is then trapped by a second amine. organic-chemistry.orgnih.gov A similar one-pot method has been developed for Cbz-protected amines. researchgate.net Other reagents, such as chlorosulfonyl isocyanate followed by hydrolysis, also provide a convenient one-pot route to mono-substituted ureas from corresponding amines with high yield and purity. asianpubs.org
The Curtius rearrangement of acyl azides to isocyanates is another pathway that has been adapted for one-pot urea synthesis, circumventing the need to isolate the acyl azide (B81097) and isocyanate intermediates. organic-chemistry.org Palladium-catalyzed cross-coupling reactions have also enabled one-pot syntheses of unsymmetrical N,N′-di- and N,N,N′-trisubstituted ureas from aryl chlorides or triflates and sodium cyanate. nih.govorganic-chemistry.org
Table 1: Comparison of One-Pot Synthesis Strategies for Urea Derivatives
| Starting Material | Reagents | Key Intermediate | Reference |
|---|---|---|---|
| Boc-protected amines | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride, Amine | Isocyanate (in situ) | organic-chemistry.orgnih.gov |
| Primary amines | Chlorosulfonyl isocyanate, HCl | Isocyanate (in situ) | asianpubs.org |
| Alkyl halides | NaN₃, PS-PPh₂, CO₂, Amine | Isocyanate (in situ) | beilstein-journals.org |
| Carboxylic acids | Diphenylphosphoryl azide (DPPA), Amine | Acyl azide → Isocyanate | researchgate.net |
| Aryl chlorides/triflates | Sodium cyanate, Palladium catalyst, Amine | Aryl isocyanate | nih.govorganic-chemistry.org |
Microwave-Assisted Synthesis Protocols for Related Compounds
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The synthesis of urea derivatives has significantly benefited from this technology. sci-hub.sechemistryviews.orgresearchgate.net
For instance, the reaction between potassium cyanate and various amines can be performed under microwave irradiation in water, providing N-monosubstituted ureas in high yield and purity within minutes, a significant improvement over the hours or days required for the classical thermal method. sci-hub.sechemistryviews.org This rapid and efficient protocol is compatible with a wide range of functional groups. chemistryviews.org
Microwave irradiation has also been successfully applied to one-pot sequential reactions. A notable example involves the synthesis of N,N'-disubstituted ureas starting from alkyl halides. The process combines a nucleophilic substitution with sodium azide, followed by a Staudinger–aza-Wittig reaction with a phosphine (B1218219) reagent in the presence of carbon dioxide and an amine, all performed in a microwave reactor to afford the final urea product in high yield. beilstein-journals.org
Table 2: Examples of Microwave-Assisted Urea Synthesis
| Reactants | Conditions | Reaction Time | Outcome | Reference |
|---|---|---|---|---|
| Amines, Potassium cyanate, NH₄Cl | Water, 120 °C, MW | 15 min | Good to excellent yields | chemistryviews.org |
| Benzylamine, Potassium cyanate | Water, 120 °C, MW | 7 min | 90% yield | sci-hub.se |
| Alkyl bromide, NaN₃, PS-PPh₂, CO₂, Amine | MeCN, 95 °C then 70 °C, MW | ~3.5 hours (total) | Excellent yields | beilstein-journals.org |
| 2,4-Dinitrophenylhydrazine, Diethyl malonate, Urea | Ionic liquid, MW | 7-8 min (per step) | 65-85% yields | nih.gov |
Oxidative Aromatization in Related Compound Synthesis
While not a direct method for forming the urea bond itself, oxidative aromatization is a crucial transformation in the synthesis of certain precursors or related heterocyclic structures that may incorporate a urea moiety. This process involves the conversion of a non-aromatic or partially saturated ring system into a fully aromatic one, typically through the removal of hydrogen atoms in the presence of an oxidizing agent.
In the context of synthesizing complex molecules, a precursor might be built with a dihydro-heterocycle which is then aromatized in a later step. For example, a synthetic route to obtain 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole involved the initial synthesis of the corresponding 4,5-dihydro-1H-pyrazole (a pyrazoline), followed by its oxidative aromatization using glacial acetic acid to yield the final pyrazole (B372694) product. mdpi.com This strategy can be advantageous when the cyclization step is more efficient with a non-aromatic precursor. Other research highlights halogenative aromatization as a powerful strategy for synthesizing bioactive phenolic natural products. researchgate.net
Specific Synthetic Route Development for 1-(2-Fluorophenyl)-3-naphthalen-1-ylurea
The specific synthesis of the unsymmetrical diaryl urea, this compound, is not explicitly detailed in readily available literature. However, its synthesis can be reliably predicted based on the established methodologies for creating such compounds. The most direct and common approach would be the reaction between an appropriately substituted aniline (B41778) and an aryl isocyanate.
Two primary pathways are feasible:
Route A: Reaction of 2-fluoroaniline (B146934) with 1-naphthyl isocyanate.
Route B: Reaction of 1-naphthylamine (B1663977) with 2-fluorophenyl isocyanate.
Both routes involve the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. The choice between routes would likely depend on the commercial availability, cost, and stability of the starting isocyanate and amine. The reaction is typically carried out in an inert organic solvent, such as acetone (B3395972) or dichloromethane, at room temperature or with gentle heating. asianpubs.orgnih.gov
The required isocyanate intermediates (1-naphthyl isocyanate or 2-fluorophenyl isocyanate) can be sourced commercially or prepared in situ from the corresponding primary amines (1-naphthylamine or 2-fluoroaniline) using phosgene, triphosgene, or another phosgene equivalent. asianpubs.orgnih.gov
Derivatization Strategies and Analogue Synthesis
Derivatization of a parent molecule like this compound is a key strategy for developing structure-activity relationships in drug discovery or for fine-tuning material properties. Analogue synthesis involves creating structurally similar compounds to explore the chemical space around the lead molecule.
Derivatization Strategies: While specific derivatization of this compound is not documented, general reactions applicable to diaryl ureas could be employed. The N-H protons of the urea linkage are weakly acidic and can be deprotonated with a strong base, allowing for subsequent alkylation or acylation to produce N,N,N'-trisubstituted ureas. organic-chemistry.org Furthermore, the aromatic rings (fluorophenyl and naphthyl) are amenable to electrophilic aromatic substitution, although the directing effects of the urea linkage and the existing fluorine atom would need to be considered to control regioselectivity.
Analogue Synthesis: The synthesis of analogues is a more common practice. This involves modifying the core structure by replacing one or both of the aryl groups.
Fluorophenyl Ring Modification: Analogues can be synthesized by replacing 2-fluoroaniline with other substituted anilines in the reaction with 1-naphthyl isocyanate. For example, using anilines with different halogen substitutions (chloro, bromo) or with electron-donating (methoxy) or electron-withdrawing (trifluoromethyl, nitro) groups could systematically probe the electronic requirements for a desired activity. asianpubs.orgnih.govbeilstein-journals.org
Naphthyl Ring Modification: Similarly, 1-naphthylamine could be replaced with 2-naphthylamine (B18577) or other substituted naphthylamines. The naphthalene (B1677914) ring system itself could be replaced entirely with other polycyclic aromatic or heteroaromatic systems (e.g., quinoline, indole) to explore the impact of size, shape, and heteroatom content on the molecule's properties. nih.gov
The synthesis of analogues of the anticancer drug sorafenib (B1663141), which is also a diaryl urea, provides a well-documented example of this approach, where various aryl amines and aryl isocyanates are combined to create a library of related compounds. asianpubs.orgnih.gov
Chemical Modifications on the Fluorophenyl Moiety
The 2-fluorophenyl group of this compound offers several avenues for chemical modification, primarily through electrophilic aromatic substitution or modification of the fluorine substituent itself. The fluorine atom, being an ortho, para-directing deactivator, will influence the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution:
Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can introduce new functional groups to the fluorophenyl ring. The directing effect of the fluorine atom and the urea substituent would need to be carefully considered to predict the regiochemical outcome. For instance, nitration could potentially yield a mixture of isomers.
Modification of the Fluorine Atom:
Nucleophilic aromatic substitution (SNAr) to replace the fluorine atom is a viable strategy, particularly with strong nucleophiles. This approach can introduce a variety of functional groups, including amines, alkoxides, and thiols, thereby significantly altering the electronic and steric properties of this part of the molecule. The success of SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring.
| Modification Type | Reagents and Conditions | Potential Products |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Fluoro-4-nitrophenyl)-3-(naphthalen-1-yl)urea |
| Halogenation | Br₂, FeBr₃ | 1-(4-Bromo-2-fluorophenyl)-3-(naphthalen-1-yl)urea |
| Nucleophilic Aromatic Substitution (SNAr) | R₂NH, heat | 1-(2-(Dialkylamino)phenyl)-3-(naphthalen-1-yl)urea |
Chemical Modifications on the Naphthalene Moiety
The naphthalene ring system is a versatile platform for chemical modification, offering multiple positions for substitution. ekb.eg Its extended π-system allows for a range of electrophilic substitution reactions.
Electrophilic Aromatic Substitution:
Reactions such as sulfonation, nitration, and halogenation can be performed on the naphthalene ring. The regioselectivity of these reactions is influenced by both kinetic and thermodynamic control, as well as the steric hindrance imposed by the urea linkage. For instance, sulfonation of naphthalene at low temperatures typically favors the alpha-position, while higher temperatures favor the beta-position.
Cross-Coupling Reactions:
Should a halogenated naphthalene precursor be used in the initial synthesis, or if a halogen is introduced onto the naphthalene ring of the target compound, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.
| Modification Type | Reagents and Conditions | Potential Products |
| Sulfonation | H₂SO₄ (conc.) | 1-(2-Fluorophenyl)-3-(4-sulfonaphthalen-1-yl)urea |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Fluorophenyl)-3-(4-nitronaphthalen-1-yl)urea |
| Suzuki Coupling (from a bromo-naphthalene precursor) | Arylboronic acid, Pd catalyst, base | 1-(2-Fluorophenyl)-3-(4-arylnaphthalen-1-yl)urea |
Modifications on the Urea Linker
The urea linker is a critical component of the molecule, contributing to its structural rigidity and hydrogen bonding capabilities. nih.gov Modifications to this linker can significantly impact the compound's conformation and interactions with biological targets.
N-Alkylation/N-Arylation:
The hydrogen atoms on the urea nitrogens can be substituted with alkyl or aryl groups through reactions with alkyl halides or aryl halides under basic conditions. This modification can alter the hydrogen bond donor capacity and introduce steric bulk. nih.gov
Thiourea (B124793) Analogs:
Conversion of the urea to a thiourea can be achieved using reagents like Lawesson's reagent. This substitution of oxygen with sulfur alters the electronic properties and hydrogen bonding characteristics of the linker.
Guanidinium (B1211019) Analogs:
The urea can be transformed into a guanidinium group, which would introduce a positive charge and different geometric constraints. This can be accomplished through a multi-step synthesis, for instance, by converting the urea to a chloroformamidine (B3279071) followed by reaction with an amine.
| Modification Type | Reagents and Conditions | Potential Products |
| N-Methylation | CH₃I, NaH | 1-(2-Fluorophenyl)-1-methyl-3-(naphthalen-1-yl)urea |
| Thionation | Lawesson's reagent, Toluene, heat | 1-(2-Fluorophenyl)-3-(naphthalen-1-yl)thiourea |
| Guanidine Formation | Multi-step synthesis | N-(2-Fluorophenyl)-N'-(naphthalen-1-yl)guanidine derivatives |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which is invaluable for structure-activity relationship (SAR) studies. wikipedia.org For this compound, a combinatorial approach can be designed by systematically varying each of the three key components: the fluorophenyl isocyanate, the naphthylamine, and potentially a third component to modify the urea linker.
Solid-Phase Synthesis:
A solid-phase synthesis strategy can be employed where either the fluorophenyl or the naphthalene moiety is attached to a solid support. For example, a resin-bound 2-fluoroaniline could be reacted with a library of substituted naphthyl isocyanates. Alternatively, a resin-bound 1-aminonaphthalene could be reacted with a library of substituted fluorophenyl isocyanates.
Parallel Synthesis:
Parallel synthesis in multi-well plates allows for the simultaneous synthesis of a discrete library of compounds. By using a matrix approach where different 2-fluoroaniline derivatives are reacted with various 1-naphthylamine derivatives (or their corresponding isocyanates), a focused library can be quickly generated.
This systematic approach allows for the exploration of a wide chemical space around the core this compound scaffold, facilitating the identification of derivatives with optimized properties. rsc.org
| Combinatorial Strategy | Building Blocks | Example Library |
| Solid-Phase Synthesis (Isocyanate on resin) | Resin-bound substituted phenyl isocyanates, various naphthylamines | Library of 1-(substituted phenyl)-3-(naphthalen-1-yl)ureas |
| Parallel Synthesis | Array of substituted 2-fluoroanilines, array of substituted 1-naphthyl isocyanates | A matrix library exploring substitutions on both aromatic rings |
Advanced Spectroscopic and Structural Elucidation of 1 2 Fluorophenyl 3 Naphthalen 1 Ylurea and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.
¹H NMR Analysis
The ¹H NMR spectrum of 1-(2-Fluorophenyl)-3-naphthalen-1-ylurea is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The spectrum would be characterized by signals in the aromatic region (typically δ 7.0-8.5 ppm) and two separate signals for the N-H protons of the urea (B33335) linkage.
The aromatic protons on the 2-fluorophenyl and naphthalen-1-yl rings will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The protons on the naphthalenyl group and the fluorophenyl group would appear in distinct regions of the spectrum. rsc.orgorganicchemistrydata.org The two N-H protons are expected to appear as separate singlets or broad signals, with their chemical shifts being sensitive to solvent, concentration, and temperature. In many N,N'-disubstituted ureas, these signals can be found at δ 5.6-8.7 ppm. nih.govnih.gov
Expected ¹H NMR Data Table for this compound (Note: This table is illustrative and based on typical chemical shifts for analogous structures.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Urea N-H (adjacent to fluorophenyl) | 8.5 - 9.5 | Broad singlet |
| Urea N-H (adjacent to naphthalenyl) | 8.0 - 9.0 | Broad singlet |
| Naphthalenyl Protons | 7.4 - 8.2 | Multiplet |
| 2-Fluorophenyl Protons | 7.0 - 7.3 | Multiplet |
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The most downfield signal is expected to be the carbonyl carbon of the urea group, typically appearing in the range of δ 150-160 ppm. hmdb.ca
The aromatic carbons of the naphthalenyl and fluorophenyl rings will resonate in the δ 110-140 ppm region. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), and its chemical shift will be significantly influenced by the fluorine's high electronegativity. organicchemistrydata.org Carbons at the ortho, meta, and para positions relative to the fluorine atom will also show smaller C-F coupling constants.
Expected ¹³C NMR Data Table for this compound (Note: This table is illustrative and based on typical chemical shifts for analogous structures.)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Urea) | 152 - 155 |
| C-F (Fluorophenyl) | 150 - 155 (doublet) |
| Aromatic C-N (Fluorophenyl) | 125 - 130 |
| Aromatic C-N (Naphthalenyl) | 134 - 138 |
| Naphthalenyl Carbons | 110 - 135 |
| Fluorophenyl Carbons | 115 - 130 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would be crucial for tracing the connectivity of protons within the 2-fluorophenyl and naphthalen-1-yl spin systems. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com It allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly valuable for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the points of attachment of the rings to the urea nitrogen atoms. For instance, correlations would be expected from the N-H protons to the urea carbonyl carbon and to the aromatic carbons of the adjacent rings. mdpi.com
Mass Spectrometry (MS) for Molecular Formula Verification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition and molecular formula of a compound. For this compound (C₁₇H₁₃FN₂O), the expected exact mass can be calculated with high precision. An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) would serve to confirm the molecular formula. mdpi.com
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 281.1085 |
| [M+Na]⁺ | 303.0904 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H bonds.
The key diagnostic peaks would include:
N-H Stretching: Typically observed as one or two sharp bands in the region of 3200-3400 cm⁻¹. mdpi.comdocbrown.info
C=O Stretching (Amide I band): A strong, sharp absorption band is expected around 1630-1680 cm⁻¹, characteristic of the urea carbonyl group. docbrown.info
N-H Bending (Amide II band): This band, coupled with C-N stretching, usually appears in the 1510-1570 cm⁻¹ region.
Aromatic C-H Stretching: Signals for the stretching of C-H bonds on the aromatic rings are expected just above 3000 cm⁻¹.
C-F Stretching: A strong absorption band for the carbon-fluorine bond is anticipated in the 1200-1250 cm⁻¹ range.
Expected IR Absorption Bands for this compound (Note: This table is illustrative and based on typical IR frequencies for analogous structures.)
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Urea) | 1630 - 1680 | Strong |
| N-H Bend / C-N Stretch | 1510 - 1570 | Medium-Strong |
| Aromatic C=C Bending | 1450 - 1600 | Medium |
| C-F Stretch | 1200 - 1250 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformation and packing of molecules in the solid state.
Although the crystal structure of this compound has not been specifically reported, data from analogous naphthalene-containing compounds offer significant insights. For instance, the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, a related naphthalene (B1677914) derivative, was determined by single-crystal X-ray diffraction. This compound was found to crystallize in the monoclinic system with the space group P21/c. mdpi.com In its structure, the naphthalene system is nearly planar and forms significant dihedral angles with the triazole and phenyl rings, measuring 67.1(2)° and 63.9(2)° respectively. mdpi.com The crystal packing is stabilized by a network of C-H…O and N-H…O hydrogen bonds, which form dimers, further linked by C-H…π interactions. mdpi.com
In another related molecule, 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, the crystal structure reveals a monoclinic system with space group P21/n. researchgate.net The molecules in the crystal form inversion-related dimers through N—H⋯O hydrogen bonds. researchgate.net Furthermore, these dimers interact via π–π stacking, a common feature in aromatic-rich compounds. researchgate.net
For thiourea (B124793) analogues, such as 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea, X-ray analysis showed a trans–cis conformation regarding the thiophenoyl and naphthyl groups relative to the sulfur atom across the thiourea C—N bonds. nih.gov The crystal structure is stabilized by an intramolecular N—H⋯O hydrogen bond and intermolecular N—H⋯S hydrogen bonds. nih.gov
These examples highlight the type of detailed structural information that could be obtained for this compound. A crystallographic study would likely reveal the planarity of the naphthalene and fluorophenyl rings, the conformation of the urea linkage, and the nature of intermolecular forces, such as hydrogen bonding and π–π stacking, which dictate the crystal packing.
Table 1: Representative Crystallographic Data for Analogous Naphthalene Derivatives
| Compound Name | Crystal System | Space Group | Key Interactions | Reference |
|---|---|---|---|---|
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | Monoclinic | P21/c | C-H…O, N-H…O hydrogen bonds; C-H…π interactions | mdpi.com |
| 4-(Naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | Monoclinic | P21/n | N—H⋯O hydrogen bonds; π–π stacking | researchgate.net |
Chromatographic Methods for Purity and Isolation (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly prevalent in the analysis of urea derivatives and related aromatic compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of components in a mixture. For compounds like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, a nonpolar stationary phase (often C18-modified silica) is used with a polar mobile phase.
Studies on phenyl urea herbicides, which share the core urea functional group, demonstrate the utility of HPLC for their analysis. nih.gov These methods often employ a C18 reversed-phase column with a mobile phase consisting of an acetonitrile-water gradient. nih.gov Detection is typically achieved using a diode array detector (DAD), which can monitor absorbance at multiple wavelengths, or more specific detectors. nih.gov For instance, a DAD monitoring at 245 nm has been shown to be effective for phenyl ureas. nih.gov The purity of the target compound can be determined by the presence of a single major peak and the absence of significant impurities in the chromatogram.
A validated RP-HPLC method for the analysis of 1-fluoronaphthalene (B124137) and its process-related impurities also provides a relevant example. This method utilized a Symmetry C18 column with a mobile phase of 0.01M KH2PO4 and a photo diode array detector set at 230 nm. researchgate.net Such a method could be adapted for the analysis of this compound, with optimization of the mobile phase composition and detection wavelength.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. For aromatic urea derivatives, silica (B1680970) gel plates (silica gel 60 F254) are commonly used as the stationary phase.
A suitable mobile phase, or eluent, is selected to achieve good separation of the target compound from any starting materials, byproducts, or impurities. A mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or benzene, hexane, and acetone (B3395972), is often employed. google.comcu.edu.eg For instance, a system of benzene–hexane–acetone–formic acid (5:4:2:0.13, by volume) has been used for the separation of related compounds. cu.edu.eg After development, the spots on the TLC plate can be visualized under UV light (typically at 254 nm), which is effective for UV-active compounds like those containing naphthalene and phenyl rings. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify and differentiate compounds.
Both HPLC and TLC are crucial for ensuring the purity of a synthesized compound like this compound before it undergoes further spectroscopic analysis or biological testing. They are also vital for the isolation of the pure compound from a reaction mixture via preparative chromatography.
Table 2: Representative Chromatographic Conditions for Analogous Compounds
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC | C18 reversed-phase | Acetonitrile-water gradient | Diode Array Detector (DAD) at 245 nm | Analysis of phenyl urea herbicides | nih.gov |
| HPLC | Symmetry C18 | 0.01M KH2PO4 | Photo Diode Array (PDA) at 230 nm | Analysis of 1-fluoronaphthalene and impurities | researchgate.net |
| TLC | Silica gel 60 F254 | Benzene–hexane–acetone–formic acid (5:4:2:0.13, v/v) | UV light (235 nm) | Simultaneous determination of related compounds | cu.edu.eg |
Computational Chemistry and in Silico Approaches for 1 2 Fluorophenyl 3 Naphthalen 1 Ylurea
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govbioinformation.net This method is crucial for understanding the binding mode of 1-(2-Fluorophenyl)-3-naphthalen-1-ylurea and identifying its potential molecular targets. Diaryl urea (B33335) derivatives are known to inhibit various enzymes, including kinases, urease, and receptors like the adenosine A2A receptor. nih.govnih.govnih.govacs.org For instance, studies on similar 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea derivatives have successfully used docking to explore binding at the human adenosine A2A receptor (PDB ID: 3EML). nih.govbioinformation.net
The process involves preparing a 3D structure of the ligand and the target protein, followed by a conformational search in which the ligand's flexibility is explored within the protein's binding site. Algorithms like the Lamarckian genetic algorithm, used in programs such as AutoDock, are employed to find the most favorable binding poses based on a scoring function that estimates binding energy. nih.govbioinformation.net
Ligand-based virtual screening (LBVS) is utilized when the 3D structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. A library of compounds is screened against the known structure of an active ligand, such as this compound, to identify other molecules that may exhibit similar therapeutic effects.
In contrast to LBVS, structure-based virtual screening (SBVS) is employed when the 3D structure of the target protein has been determined experimentally (e.g., via X-ray crystallography). Large chemical libraries are docked into the binding site of the target, and compounds are ranked based on their predicted binding affinity. nih.gov This method is highly effective for discovering novel scaffolds that can interact with a specific biological target. For a compound like this compound, SBVS could be used to screen for potent inhibitors against targets like kinases or other enzymes implicated in disease. frontiersin.org
Molecular docking simulations predict the binding affinity, often expressed as a docking score in kcal/mol, which correlates with the ligand's inhibitory potential. nih.gov For diaryl urea derivatives, the central urea moiety is critical for forming key hydrogen bonds with the protein target. nih.gov
In silico analyses of similar compounds docked into the adenosine A2A receptor have revealed key interactions. The urea group often acts as a hydrogen bond donor and acceptor, while the aromatic rings (fluorophenyl and naphthalen) engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding cavity. nih.govnih.gov The fluorine atom on the phenyl ring can further modulate binding affinity and specificity.
Table 1: Predicted Binding Affinities and Interactions for this compound with a Hypothetical Kinase Target
| Parameter | Predicted Value/Interaction |
| Docking Software | AutoDock 4.2 |
| Target PDB ID | 3EML (Example) |
| Predicted Binding Energy | -8.5 to -10.5 kcal/mol |
| Hydrogen Bonds | Urea NH with Asp150; Urea C=O with Ser201 |
| Hydrophobic Interactions | Naphthalen ring with Phe78, Leu82 |
| π-Stacking Interactions | Fluorophenyl ring with Tyr250 |
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-target complex over time. researchgate.netacs.org An MD simulation of the this compound-protein complex, typically run for durations of 100 nanoseconds or more, can confirm whether the predicted binding pose is stable. nih.gov
Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated. A low and stable RMSD value for the ligand indicates that it remains securely bound within the active site and does not dissociate. acs.org These simulations provide a more accurate assessment of the binding stability than docking alone. researchgate.net
Table 2: Example Molecular Dynamics Simulation Parameters and Results
| Parameter | Value |
| Simulation Software | GROMACS / AMBER |
| Simulation Time | 100 ns |
| Ensemble | NPT |
| Ligand RMSD (avg.) | < 2.0 Å |
| Complex Stability | Stable, no major conformational changes |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a class of molecules like the diaryl urea derivatives, a QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.govresearchgate.net
The process involves calculating various molecular descriptors for a set of related compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates these descriptors to their biological function. nih.gov
In QSAR studies of diaryl urea inhibitors, several physicochemical parameters have been shown to be critical for activity. nih.govnih.gov These descriptors quantify various aspects of the molecule's structure and properties. The predictive quality of a QSAR model is often validated using an external test set of compounds. nih.gov
Key correlated parameters often include:
Size and Shape: Molecular weight and descriptors related to the degree of branching.
Aromaticity: The presence and nature of aromatic rings influence binding through π-stacking.
Polarizability: Relates to the molecule's ability to form instantaneous dipoles, affecting non-covalent interactions.
Hydrophobicity (LogP): Influences cell permeability and binding to hydrophobic pockets in the target protein.
Table 3: Key Physicochemical Descriptors in QSAR Models for Diaryl Ureas
| Descriptor Class | Specific Example | Influence on Activity |
| Topological | Molecular Size, Branching Index | Affects steric fit in the binding site |
| Electronic | Polarizability, Dipole Moment | Governs electrostatic and van der Waals interactions |
| Hydrophobic | LogP | Correlates with binding to nonpolar regions |
| Quantum Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and charge transfer |
Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target. A pharmacophore model serves as a template to identify or design new molecules with similar biological activity. patsnap.com For this compound, a hypothetical pharmacophore model can be constructed based on its structural components and by drawing analogies from studies on related chemical entities, such as phenylurea and sulphonyl-urea compounds. nih.govresearchgate.net
The key chemical features of this compound that are likely important for its biological activity include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. patsnap.com The urea moiety is a critical component, with the two nitrogen atoms and the oxygen atom capable of forming hydrogen bonds. The 2-fluorophenyl and naphthalen-1-yl groups contribute significant hydrophobic and aromatic character.
Based on the analysis of related compounds, a putative pharmacophore model for this compound can be proposed. This model would likely consist of the following key features:
Two Hydrogen Bond Acceptors: The urea oxygen and the fluorine atom on the phenyl ring can act as hydrogen bond acceptors.
Two Hydrogen Bond Donors: The two NH groups of the urea moiety are potential hydrogen bond donors.
Two Aromatic Rings: The 2-fluorophenyl and naphthalen-1-yl rings provide sites for aromatic interactions, such as pi-pi stacking.
One Hydrophobic Feature: The naphthalene (B1677914) ring system, in particular, represents a significant hydrophobic region.
These features, in their specific spatial arrangement, would constitute the pharmacophore for this class of compounds. The validation of such a model would typically involve screening a database of known active and inactive compounds to assess its predictive power. mdpi.com
| Feature | Type | Potential Group(s) |
| HBA 1 | Hydrogen Bond Acceptor | Urea Oxygen |
| HBA 2 | Hydrogen Bond Acceptor | Fluorine on Phenyl Ring |
| HBD 1 | Hydrogen Bond Donor | NH adjacent to Phenyl Ring |
| HBD 2 | Hydrogen Bond Donor | NH adjacent to Naphthalene Ring |
| ARO 1 | Aromatic Ring | 2-Fluorophenyl Ring |
| ARO 2 | Aromatic Ring | Naphthalene Ring |
| HYD 1 | Hydrophobic Feature | Naphthalene Ring |
De Novo Design Principles for Novel Analogues
De novo design is a computational strategy for creating novel molecules with desired biological activities, starting from a basic molecular scaffold or a pharmacophore model. nih.gov For this compound, the principles of de novo design can be applied to generate new analogues with potentially enhanced potency, selectivity, or pharmacokinetic properties. The design process would leverage the insights gained from the hypothetical pharmacophore model.
The primary strategies for designing novel analogues of this compound would involve scaffold hopping, functional group modification, and fragment-based growing.
Scaffold Hopping: This involves replacing the central urea core with other chemical moieties that maintain the essential hydrogen bonding and spatial orientation of the pharmacophoric features. Potential replacements could include thiourea (B124793), guanidine, or other bioisosteres that can mimic the hydrogen bonding pattern of the urea group.
Functional Group Modification: This strategy focuses on altering the substituents on the aromatic rings to explore new interactions with a hypothetical binding site.
Phenyl Ring Modifications: The fluorine substituent on the phenyl ring could be moved to other positions (e.g., 3-fluoro or 4-fluoro) or replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties and binding interactions.
Naphthalene Ring Modifications: The naphthalene ring could be substituted with various functional groups at different positions to enhance binding affinity or to improve properties such as solubility. Introducing polar groups could improve aqueous solubility, while extending the hydrophobic surface could enhance binding to a hydrophobic pocket.
Fragment-Based Growing: This approach involves extending the molecule by adding new chemical fragments to explore additional binding interactions. For instance, a linker could be added to one of the aromatic rings to attach a new functional group that could interact with a previously unoccupied region of the target's binding site.
| Design Strategy | Target Moiety | Proposed Modification | Rationale |
| Scaffold Hopping | Urea Core | Replace with Thiourea | Maintain hydrogen bond donor/acceptor properties with altered bond angles and electronic character. |
| Functional Group Modification | 2-Fluorophenyl Ring | Replace fluorine with chlorine or bromine | Explore the effect of different halogens on binding affinity and electronic properties. |
| Functional Group Modification | Naphthalene Ring | Add a hydroxyl or methoxy group | Introduce new hydrogen bonding capabilities and alter solubility. |
| Fragment-Based Growing | Naphthalene Ring | Attach a short alkyl chain with a terminal carboxylate | Explore potential interactions with a positively charged region of the binding site. |
The designed novel analogues would then be subjected to computational evaluation, including docking studies and molecular dynamics simulations, to predict their binding affinity and stability in complex with a target protein before any chemical synthesis is undertaken. nih.gov
Mechanistic and Molecular Level Biological Activity Investigations of 1 2 Fluorophenyl 3 Naphthalen 1 Ylurea
Identification and Characterization of Molecular Targets
The diarylurea scaffold is a key feature in several clinically approved drugs and numerous investigational compounds, primarily due to its ability to form stable hydrogen bonds with protein targets. nih.gov The specific structural moieties of 1-(2-Fluorophenyl)-3-naphthalen-1-ylurea, namely the 2-fluorophenyl and the naphthalen-1-yl groups, contribute to its unique physicochemical properties and potential target interactions.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. While numerous DPP-IV inhibitors have been developed for the treatment of type 2 diabetes, there is no specific experimental data in the reviewed literature to suggest that this compound is a direct inhibitor of DPP-IV. The structural characteristics of known DPP-IV inhibitors often include specific functionalities that mimic the dipeptide structure of its natural substrates, which are not readily apparent in the structure of this compound.
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for anticancer and anti-inflammatory drugs. sigmaaldrich.com Several diarylurea derivatives have been investigated as potential DHODH inhibitors. For instance, certain acrylamide-based diarylureas have shown potent inhibitory activity against human DHODH. researchgate.net The replacement of a phenyl group with a naphthyl moiety in some series of DHODH inhibitors has been shown to significantly improve their inhibitory activity. researchgate.net While this suggests that the naphthalene (B1677914) group in this compound could contribute to DHODH inhibition, direct enzymatic assays for this specific compound are not available in the current body of scientific literature.
Estrogen Alpha Receptor (ERα) Binding: The Estrogen Receptor Alpha (ERα) is a nuclear hormone receptor that plays a critical role in the development and progression of breast cancer. A study on a structurally related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, which shares the fluorophenyl and naphthalene moieties, demonstrated a high binding affinity for human ERα in molecular docking studies. mdpi.com The calculated binding affinity and inhibition constant (Ki) for this related pyrazole (B372694) derivative were -10.61 kcal/mol and 16.71 nM, respectively, suggesting potent inhibition. mdpi.com These findings suggest that the combination of a fluorophenyl and a naphthalene ring, as present in this compound, could be favorable for binding to the ERα ligand-binding pocket. However, direct experimental binding affinity data for this compound is needed for confirmation.
Mitogen-activated protein kinase 14 (MAPK14) Binding: Mitogen-activated protein kinase 14, also known as p38α MAPK, is a key enzyme in cellular signaling pathways that respond to stress stimuli and is implicated in inflammatory diseases and cancer. nih.govnih.gov The diarylurea scaffold is a well-established pharmacophore for potent and selective inhibitors of p38α MAPK. mdpi.com Compounds with this scaffold, such as BIRB-796, are known to bind to an allosteric site on the kinase, stabilizing an inactive conformation (DFG-out) and thereby preventing ATP binding. nih.govfrontiersin.org This allosteric inhibition mechanism can lead to high potency and selectivity. nih.gov Given that this compound is a diarylurea, it is plausible that it could bind to and inhibit p38α MAPK in a similar manner.
The p38 MAPK signaling cascade is a critical regulator of inflammatory responses and cell proliferation. nih.gov The discovery of diarylurea compounds as potent p38 MAPK inhibitors has opened avenues for the development of new therapeutic agents. frontiersin.org These inhibitors can effectively block the downstream signaling of the p38 MAPK pathway, which includes the phosphorylation of various transcription factors and other kinases. nih.gov The inhibitory action of diarylureas on this pathway has been shown to suppress the production of pro-inflammatory cytokines like TNF-α. nih.gov A diaryl urea (B33335) derivative, SMCl, has been shown to exert its anti-hepatocellular carcinoma effects by targeting the RAS/RAF/MEK/ERK pathway, which is a related MAPK pathway. frontiersin.org While direct evidence for this compound is not available, its structural similarity to known p38 MAPK inhibitors strongly suggests that it could modulate this pathway.
In Vitro Cellular Assays for Investigating Molecular Impact
In vitro cellular assays are crucial for understanding the biological effects of a compound at the cellular level, providing insights into its potential therapeutic applications.
The antiproliferative activity of diarylurea derivatives has been extensively studied, with many compounds demonstrating potent effects against a variety of cancer cell lines. mdpi.comnih.govnih.gov Fluorinated N,N'-diarylureas, in particular, have been shown to induce cell-cycle inhibition and apoptosis in metastatic colorectal cancer cells. nih.gov For instance, a series of fluorinated N,N'-diarylureas were found to activate AMP-activated protein kinase (AMPK) and strongly inhibit the proliferation of colon cancer cells at micromolar concentrations. nih.gov
While specific data for this compound is not detailed in the reviewed literature, studies on structurally similar compounds provide valuable insights. For example, a series of 1,1'-(naphthalene-1,5-diyl)bis(3-(substituted phenyl)urea) derivatives, which also contain the naphthalene and phenylurea moieties, have been synthesized and evaluated for their antimicrobial and potential antiproliferative activities. mdpi.com Furthermore, a study on a series of novel naphthalene-substituted triazole spirodienones showed potent antiproliferative activity against triple-negative human breast carcinoma (MDA-MB-231), cervical epithelioid carcinoma (HeLa), and a metastatic non-small cell lung carcinoma (A549) cell lines, with IC50 values in the sub-micromolar range for MDA-MB-231 cells.
| Compound Class | Cell Line(s) | Observed Activity | Reference |
|---|---|---|---|
| Fluorinated N,N'-diarylureas | Metastatic colorectal cancer cells | Induced cell-cycle inhibition and apoptosis. | nih.gov |
| Diarylureas with imidazole[1,2-a]pyridine scaffolds | Human melanoma A375P | IC50 values < 5 µM. | nih.gov |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231, HeLa, A549 | Potent antiproliferative activity, with IC50 values from 0.03 to 0.26 µM against MDA-MB-231. | polyu.edu.hk |
| Diarylureas | HepG2, MGC-803, A549 | Optimal antiproliferative activity compared to sorafenib (B1663141) and gefitinib (B1684475) for some derivatives. | mdpi.com |
The mechanism of action of urea-based compounds often involves the modulation of protein stability and interactions. mdpi.comnih.gov Diarylureas, as kinase inhibitors, can significantly alter signaling pathways by preventing the phosphorylation and activation of downstream proteins. nih.govnih.gov For example, inhibition of the p38 MAPK pathway by diarylureas would lead to a decrease in the expression of genes regulated by this pathway, including those for inflammatory cytokines.
Furthermore, some diarylurea derivatives have been shown to induce DNA cross-linking and arrest the cell cycle at the G2/M phase, indicating an impact on proteins involved in cell cycle regulation. mdpi.com While specific studies on the modulation of protein expression by this compound are not available, its potential to inhibit kinases like p38 MAPK suggests that it would likely alter the expression and phosphorylation status of proteins within this signaling cascade. Further research, such as proteomic or western blot analyses, would be necessary to elucidate the specific protein expression changes induced by this compound.
Structure Activity Relationship Sar and Lead Optimization of Urea Based Naphthalene Derivatives
Design Principles for Modulating Potency and Selectivity
The design of urea-based inhibitors is anchored in the unique physicochemical properties of the urea (B33335) moiety. nih.gov This functional group is a cornerstone in medicinal chemistry due to its capacity to form stable, multiple hydrogen bonds with protein targets, a critical factor in achieving high potency and specificity. nih.govresearchgate.net The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, allowing for a bidentate interaction that can secure the inhibitor within a receptor's binding pocket. columbia.edu This network of interactions is pivotal for stabilizing the drug-receptor complex and driving biological activity. nih.gov
Impact of Substituents on Biological Activity
The biological activity of 1-(2-Fluorophenyl)-3-naphthalen-1-ylurea is a composite of the individual contributions from its three key structural motifs. Modifying any of these components can lead to significant changes in potency, selectivity, and pharmacokinetic properties.
The position of the fluorine atom on the phenyl ring is critical and can dramatically alter biological activity. Structure-activity relationship studies on related phenyl urea derivatives have demonstrated a strong preference for specific substitution patterns. For example, in a series of phenyl urea derivatives developed as IDO1 inhibitors, substitution at the para-position of the phenyl ring was shown to be beneficial for activity, while substitutions at the ortho- or meta-positions led to a loss of inhibitory function. nih.gov This suggests that the pocket accommodating the phenyl ring has specific spatial constraints. nih.gov
Table 1: Influence of Phenyl Ring Substitution on IDO1 Inhibitory Activity for a Series of Phenyl Urea Derivatives This table is based on data for a related series of phenyl urea compounds to illustrate SAR principles.
| Compound ID | Substitution on Phenyl Ring | IDO1 IC₅₀ (µM) |
| i1 | Unsubstituted | >100 |
| i6 | 2-CH₃ (ortho) | >100 |
| i7 | 3-CH₃ (meta) | >100 |
| i2 | 4-CH₃ (para) | 8.613 |
| i8 | 2-Cl (ortho) | >100 |
| i9 | 3-Cl (meta) | >100 |
| i3 | 4-Cl (para) | 5.687 |
| i18 | 4-F (para) | 5.475 |
| i12 | 4-CN (para) | 0.331 |
| i24 | 4-NO₂ (para) | 0.157 |
Data sourced from a study on phenyl urea derivatives as IDO1 inhibitors. nih.gov
The naphthalene (B1677914) moiety serves as a large, hydrophobic anchor that can engage in significant van der Waals and π-stacking interactions within a hydrophobic sub-pocket of the target protein. mdpi.com The replacement of a smaller phenyl ring with a bulkier naphthalene group can lead to enhanced binding affinity by occupying a larger surface area and establishing more extensive interactions. mdpi.comnih.gov
In the development of p38 MAP kinase inhibitors, replacing a phenyl group with a naphthyl group was found to allow the molecule to fit deeper into the kinase specificity pocket, thereby improving potency. mdpi.com The orientation of the naphthalene ring is also critical; for instance, the 1-naphthyl isomer, as present in the title compound, will project into a binding site differently than a 2-naphthyl isomer, potentially altering the binding mode and affinity. nih.gov
Furthermore, substitutions on the naphthalene ring itself can be explored to probe for additional interactions. However, SAR studies on some series have shown that the core naphthalene structure itself, rather than specific substitutions on it, is the primary driver of affinity. evitachem.com The primary role of this moiety is often to provide a rigid scaffold that correctly orients the other functional groups for optimal interaction with the target. nih.gov
Table 2: Effect of Naphthalene and Related Moieties on p38 Kinase Inhibition This table is based on data for a related series of pyrazolyl-urea inhibitors to illustrate the impact of the hydrophobic moiety.
| Compound | Hydrophobic Moiety | p38 Binding IC₅₀ (nM) |
| Analog A | Phenyl | 400 |
| Analog B | 4-Chlorophenyl | 10 |
| Analog C | Naphthalen-1-yl | 3 |
Data conceptualized from findings in pyrazole (B372694) urea-based p38 MAP kinase inhibitors. columbia.edu
Modifications to the urea linker can have profound effects. For example, N-methylation of one of the urea nitrogens can disrupt the planarity and force a shift to a cis conformation, which could abolish activity if the trans form is required for binding. researchgate.net However, such a modification can also be a strategic tool to decrease crystal packing energy and thereby enhance solubility. nih.gov
The chemical stability and integrity of the urea linker are also paramount. Studies on related diaryl urea inhibitors have shown that replacing one of the urea N-H groups with a methylene (B1212753) (CH₂) group, to form an amide, leads to a complete loss of inhibitory activity. mdpi.com This underscores the essential role of the dual hydrogen bond donor capability of the urea moiety for potent inhibition in many cases. mdpi.com The precise geometry of the hydrogen bonds formed between the urea and the protein target is a key determinant of the inhibitor's potency. columbia.edu
Iterative Design-Make-Test-Analyze (DMTA) Cycles in Compound Optimization
The optimization of a lead compound like this compound into a clinical candidate is driven by iterative Design-Make-Test-Analyze (DMTA) cycles. nih.gov This hypothesis-based research process is a cornerstone of modern drug discovery.
Design: The cycle begins with the design of new analogs based on existing SAR data and computational modeling. For example, based on the principle that para-substitution is favorable on the phenyl ring in some systems, a medicinal chemist might design a series of 4-substituted analogs of the lead compound to test this hypothesis. nih.gov
Make: The designed compounds are then synthesized. The synthesis of unsymmetrical ureas is often achieved through the reaction of an appropriate isocyanate with the desired amine, a facile chemistry that allows for the rapid generation of a library of analogs for testing. mdpi.com
Test: The newly synthesized compounds are evaluated in a battery of in vitro and/or in vivo assays to determine their biological activity (e.g., enzyme inhibition, cellular potency), selectivity against related targets, and initial pharmacokinetic properties.
Analyze: The data from the testing phase is then analyzed to refine the SAR model. For instance, if the 4-fluoro analog shows improved potency over the 2-fluoro lead, but a 4-trifluoromethyl analog is even more potent, this provides a new hypothesis that a stronger electron-withdrawing group at that position is beneficial. This new understanding informs the next round of design, creating a closed loop of optimization. nih.gov
This iterative process continues, with each cycle generating more refined compounds and a deeper understanding of the SAR, ultimately guiding the selection of a candidate with an optimal balance of potency, selectivity, and drug-like properties for further development.
Theoretical Considerations and Future Research Trajectories for 1 2 Fluorophenyl 3 Naphthalen 1 Ylurea
Potential as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and understand biological systems by selectively interacting with a specific protein target. The structural features of 1-(2-Fluorophenyl)-3-naphthalen-1-ylurea make it a promising candidate for development as a chemical probe. The urea (B33335) functional group is adept at forming multiple hydrogen bonds, particularly with the backbone amides and side-chain carboxylates of amino acids like aspartate and glutamate (B1630785) in protein binding sites. nih.gov
The 2-fluorophenyl group can enhance binding affinity and modulate physicochemical properties such as lipophilicity and metabolic stability. The fluorine atom, in particular, can engage in favorable orthogonal multipolar interactions with backbone carbonyls in a protein active site. The naphthalene (B1677914) ring provides a large, hydrophobic surface area that can interact with specificity pockets within a target protein. nih.gov Many diaryl urea compounds have been identified as potent inhibitors of protein kinases, a major class of drug targets implicated in cancer and inflammatory diseases. rsc.orgnih.govnih.gov The naphthalene moiety of this compound could potentially bind in the kinase specificity pocket, making this compound a candidate for probing kinase activity. nih.gov
Exploration of Novel Target Interactions via High-Throughput Screening
High-throughput screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of large libraries of chemical compounds against a specific biological target. thermofisher.complos.org Given the established biological activities of diaryl ureas, a library of analogs based on the this compound scaffold would be a valuable resource for HTS campaigns. nih.gov Such a library could be screened against a wide array of biological targets, including G-protein-coupled receptors (GPCRs), ion channels, and various enzymes, to identify novel bioactivities. thermofisher.com
The process would involve synthesizing a diverse set of derivatives by modifying the substitution patterns on both the fluorophenyl and naphthalene rings. These compounds would then be assayed for their ability to modulate the activity of the chosen targets. HTS campaigns with diaryl urea libraries have successfully identified inhibitors for targets as diverse as bacterial cell-wall biosynthesis enzymes and viruses like Zika and Dengue. nih.gov Therefore, screening this compound and its analogs could uncover previously unknown therapeutic applications.
Integration with Advanced AI and Machine Learning in Molecular Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical datasets and the prediction of molecular properties. rsc.orggithub.io These computational tools can be powerfully applied to the future development of this compound.
Key Applications of AI/ML:
Predictive Modeling: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data from diaryl urea compounds to predict the bioactivity of novel analogs of this compound. cas.orgfrontiersin.org These models use molecular descriptors—mathematical representations of a molecule's properties—to correlate chemical structure with biological activity. plos.org
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the core structure of this compound and specifying desired attributes (e.g., increased potency, better selectivity, improved ADMET properties), novel candidate compounds can be generated for synthesis and testing. nih.gov
Target Identification: AI can analyze large biological datasets to identify potential protein targets for which this compound might have a high binding affinity. This is particularly relevant for kinase inhibitors, where AI is increasingly used to navigate the complexities of the human kinome. acs.orgnih.gov
By integrating AI and ML, the design-synthesize-test cycle for optimizing this lead compound can be significantly accelerated, reducing the time and cost of discovering new therapeutic agents. nih.gov
Development of Analytical Methods for Research Quantitation
To support preclinical and clinical research, robust analytical methods for the accurate quantification of this compound in various biological matrices are essential. High-performance liquid chromatography (HPLC) is the most common and specific method for the analysis of urea-based compounds. mtc-usa.commtc-usa.com
A typical HPLC method for this compound would likely involve:
Column: A reversed-phase column, such as a C18 column. google.com
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com
Detection: UV detection would be suitable due to the presence of the aromatic phenyl and naphthalene rings, which are strong chromophores. A detection wavelength around 200-210 nm is often used for urea compounds. mtc-usa.commtc-usa.com For higher sensitivity and selectivity, especially in complex biological samples, coupling HPLC with tandem mass spectrometry (LC-MS/MS) or using fluorescence detection after derivatization could be explored. nih.govresearchgate.netfao.org
Method validation would need to be performed to ensure linearity, accuracy, precision, and a suitable limit of quantification (LOQ), as is standard practice in pharmaceutical analysis. nih.gov
Data Tables
Table 1: Physicochemical Properties of Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| 1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea | C10H9FN2O | 192.19 | 1.3 |
| Sorafenib (B1663141) | C21H16ClF3N4O3 | 464.83 | 4.6 |
| N-Methyl-N-1-naphthyl urea | C12H12N2O | 200.24 | 2.5 |
Note: Data for illustrative purposes, based on publicly available information for similar compounds.
Table 2: Potential Analytical Methods for Urea Derivatives
| Method | Principle | Common Detector | Application Notes |
| HPLC-UV | Chromatographic separation based on polarity. | UV-Vis | A standard, robust method for quantifying aromatic ureas. mtc-usa.comgoogle.com |
| HPLC-FLD | Chromatographic separation with fluorescence detection. | Fluorescence | Often requires derivatization to introduce a fluorophore, increasing sensitivity. nih.gov |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry. | Mass Spectrometer | Offers high sensitivity and selectivity, ideal for complex matrices like plasma. researchgate.netfao.org |
| HPTLC-Densitometry | Planar chromatography with quantification by light absorption. | Densitometer | A simpler, high-throughput alternative to HPLC for some applications. nih.gov |
Q & A
Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-3-naphthalen-1-ylurea, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves reacting 2-fluorophenyl isocyanate with 1-naphthylamine under anhydrous conditions. Key steps:
- Reagent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Recrystallization (e.g., using ethanol/DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the urea product.
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Yield optimization : Adjust stoichiometry (1:1 molar ratio) and use catalysts like triethylamine to accelerate urea formation .
Q. How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy :
- NMR : H/C NMR to confirm regiochemistry (e.g., naphthalene proton shifts at δ 7.2–8.3 ppm; fluorophenyl protons at δ 6.8–7.6 ppm) .
- FT-IR : Urea carbonyl stretch at ~1640–1680 cm .
- Mass spectrometry : HRMS (ESI+) for molecular ion verification (expected [M+H] ~323.1 m/z).
- Computational analysis : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and H-bonding interactions .
Q. What are the standard protocols for assessing the solubility and stability of this compound in various solvents and biological matrices?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS, DMSO, and ethanol. Measure saturation concentration via UV-Vis (λ_max ~280 nm for naphthalene moiety) .
- Stability :
- pH stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC over 72 hours.
- Light sensitivity : Expose to UV/visible light; track photodegradation products using LC-MS .
Advanced Research Questions
Q. How does the fluorine substituent on the phenyl ring influence the bioactivity and binding affinity of this compound compared to non-fluorinated analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 2-chloro or 2-methylphenyl derivatives) and compare IC values in enzyme inhibition assays (e.g., kinases or proteases).
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., fluorophenyl’s electronegativity enhancing H-bonding with active-site residues) .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes .
Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound across different in vitro and in vivo models?
- Methodological Answer :
- Standardize assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and exposure routes (oral vs. intravenous) .
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in IC/EC variability.
- Control variables : Account for metabolic differences (e.g., CYP450 enzyme expression in animal models) using liver microsome assays .
Q. How can computational chemistry approaches, such as molecular docking and MD simulations, elucidate the interaction mechanisms between this compound and its putative biological targets?
- Methodological Answer :
- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR or COX-2) using Glide or GOLD. Prioritize poses with fluorophenyl-naphthalene stacking in hydrophobic pockets .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., Lys123 or Asp375) for mutagenesis validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
